molecular formula C9H19Cl2N3O2 B1383271 Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride CAS No. 1795355-98-4

Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride

Cat. No. B1383271
M. Wt: 272.17 g/mol
InChI Key: WUHXHYZQLFXXHF-UHFFFAOYSA-N
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Description

“Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1795355-98-4 . It is also known as "tert-butyl 5-amino-3,4-dihydropyrazine-1 (2H)-carboxylate hydrochloride" . The compound is typically in powder form .


Molecular Structure Analysis

The molecular weight of the compound is 235.71 or 272.17 depending on the source. The molecular formula is C9H19Cl2N3O2 . The IUPAC name is "tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylatedihydrochloride" . The InChI code is "1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h6,11H,4-5,10H2,1-3H3;1H" .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Convertible Reagent in Chemical Synthesis

Tert-butyl amides, similar to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, have been used as convertible reagents in chemical synthesis. For instance, in a study by Nikulnikov et al. (2009), tert-butyl isocyanide was used in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating its utility as a convertible isocyanide (Nikulnikov et al., 2009).

Organocatalysis in Compound Synthesis

In 2023, Hozjan et al. disclosed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing the use of tert-butyl derivatives in organocatalysis (Hozjan et al., 2023).

Reactivity Studies

Mironovich and Shcherbinin (2014) investigated the reactivity of a compound closely related to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, providing insights into its potential reactivity and chemical transformations (Mironovich & Shcherbinin, 2014).

Synthesis of Novel Compounds

Bobko et al. (2012) demonstrated a novel synthesis route for compounds related to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, highlighting its role as an intermediate in the preparation of complex amides (Bobko et al., 2012).

Synthesis and Molecular Structure Analysis

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to tert-butyl derivatives, and analyzed its molecular structure using spectroscopic methods (Moriguchi et al., 2014).

Spectroscopic Analysis

Bhagyasree et al. (2015) conducted spectroscopic (FT-IR, FT-Raman), hyperpolarizability, and NBO analysis of a compound structurally similar to tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride, providing detailed insights into its molecular properties (Bhagyasree et al., 2015).

Safety And Hazards

The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.2ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;;/h4-6H2,1-3H3,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXHYZQLFXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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